molecular formula C24H21N3O3 B14991392 5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B14991392
M. Wt: 399.4 g/mol
InChI Key: CQZQDPZQJNELTQ-UHFFFAOYSA-N
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Description

5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4-(4-methylphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound that features a unique combination of furan, phenyl, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4-(4-methylphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-ylmethyl precursor, followed by the introduction of the hydroxy-methylphenyl and methylphenyl groups through various coupling reactions. The final step often involves cyclization to form the pyrrolo[3,4-c]pyrazole core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

Medicine

In medicine, derivatives of this compound could be investigated for their efficacy in treating various diseases. The presence of multiple functional groups allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4-(4-methylphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol
  • 5-Furan-2-yl-4H [1,2,4]triazole-3-thiol
  • Indole derivatives

Uniqueness

Compared to similar compounds, 5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4-(4-methylphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4-(4-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H21N3O3/c1-14-5-8-16(9-6-14)23-20-21(18-12-15(2)7-10-19(18)28)25-26-22(20)24(29)27(23)13-17-4-3-11-30-17/h3-12,23,28H,13H2,1-2H3,(H,25,26)

InChI Key

CQZQDPZQJNELTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)NN=C3C5=C(C=CC(=C5)C)O

Origin of Product

United States

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